molecular formula C7H5NO B042573 2-Hydroxybenzonitrile CAS No. 611-20-1

2-Hydroxybenzonitrile

Cat. No.: B042573
CAS No.: 611-20-1
M. Wt: 119.12 g/mol
InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: epi-Doramectin is synthesized through the base-catalyzed isomerization of doramectin . The reaction involves the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like methanol or ethanol. The reaction is typically carried out at room temperature and monitored by high-performance liquid chromatography (HPLC) to ensure the formation of epi-Doramectin .

Industrial Production Methods: Industrial production of epi-Doramectin follows similar synthetic routes as described above. The process involves large-scale fermentation of Streptomyces avermitilis to produce doramectin, followed by the base-catalyzed isomerization to form epi-Doramectin . The product is then purified using chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: epi-Doramectin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogues of epi-Doramectin .

Mechanism of Action

The mechanism of action of epi-Doramectin is similar to that of doramectin. It exerts its effects by binding to glutamate-gated chloride ion channels in the nervous system of parasites, leading to increased chloride ion permeability and hyperpolarization of nerve cells. This results in paralysis and death of the parasites . The molecular targets include glutamate-gated chloride channels and gamma-aminobutyric acid (GABA)-gated chloride channels .

Properties

IUPAC Name

2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZCERSEMVWNHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041661
Record name 2-Hydroxybenzonitrile
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-20-1, 69481-42-1
Record name 2-Hydroxybenzonitrile
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Record name 2-Hydroxybenzonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, hydroxy-
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Record name 2-Hydroxybenzonitrile
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Record name Benzonitrile, 2-hydroxy-
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Record name 2-Hydroxybenzonitrile
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Record name Salicylonitrile
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Record name 2-HYDROXYBENZONITRILE
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Synthesis routes and methods I

Procedure details

bromoxynil, and ioxynil.
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Synthesis routes and methods II

Procedure details

To a solution of 1.13 ml of boron tribromide in 6 ml of 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution was poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. After washing with methylene chloride, the aqueous layer was acidified with 25 ml of 6N HCl and extracted with ether. The ether layer was extracted with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 147 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl, extracted with ether, and the ether layer was dried over anhydrous magnesium sulfate and concentrated. The residue was recrystallized from methylene chloride-petroleum ether to give 943 mg of 2-cyanophenol as white crystals melting at 97°-98° C.
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1.13 mL
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941 mg
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1.33 g
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0.82 mL
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6 mL
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10 mL
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33 mL
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Yield
79%

Synthesis routes and methods III

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 941 mg of phenol in 10 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After dissolving aluminium chloride with stirring at room temperature, the mixture was heated at 80° C. on an oil bath for 3 hr. After cooling, the reaction solution is poured into 33 ml of 4N aqueous sodium hydroxide and stirred at 75°-80° C. for 30 min. on an oil bath. The aqueous layer was washed with methylene chloride, acidified with 25 ml of 6N HCl and extracted with ether. Then, the ether layer was washed with 2N aqueous sodium carbonate, dried over anhydrous magnesium sulfate and concentrated to recover 39 mg of phenol. On the other hand, the sodium carbonate layer was acidified with 6N HCl and extracted with ether. The ether layer was dried over anhydrous magnesium sulfate and evaporated to remove the solvent. The crystalline residue (1.13 g) was recrystallized from methylene chloride-petroleum ether, whereby 1.002 g of 2-cyanophenol was obtained as colorless crystals melting at 97°-98° C.
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6 mL
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941 mg
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1.33 g
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0.82 mL
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10 mL
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33 mL
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Yield
84%

Synthesis routes and methods IV

Procedure details

The phenol (II) is allowed to react with a thiocyanate in the presence of a boron trihalogenide to give an intermediate compound (IIIa), and the boron compound (IIIa) is then treated with a strong base to give a 2-cyanophenol (Ia). Alternatively, the 2-cyanophenol (Ia) can be prepared via the thiocarboxyimidic acid ester (IVa) by stepwise hydrolysis. Thus, IIIa is at first treated with a weak base to give IVa, which is then treated with a strong base to give the 2-cyanophenol (Ia).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxybenzonitrile
Reactant of Route 2
2-Hydroxybenzonitrile
Reactant of Route 3
2-Hydroxybenzonitrile
Reactant of Route 4
2-Hydroxybenzonitrile
Reactant of Route 5
2-Hydroxybenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Hydroxybenzonitrile
Customer
Q & A

Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?

A1: this compound has the molecular formula C7H5NO and a molecular weight of 119.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. These include:

  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups and study hydrogen bonding interactions. Research on this compound has focused on the characteristic shifts in the O-H stretching vibration upon complexation with molecules like CO. []
  • Raman spectroscopy: This technique complements IR data and helps identify specific vibrational modes, including the C≡N and C-O stretches in this compound. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. []

Q3: Is this compound stable under various conditions?

A3: The stability of this compound is dependent on the specific conditions. For instance:

  • Sunlight: While the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) shows relative stability in sunlight, its isomer, 3,5-dibromo-2-hydroxybenzonitrile, undergoes rapid degradation via photoaromatic substitution. This highlights the critical role of the substitution pattern in influencing photochemical behavior. []

Q4: Can you provide examples of reactions where this compound is used as a starting material?

A4: this compound serves as a versatile starting material in various organic reactions, including:

  • Synthesis of benzoxazinones: this compound reacts with aryl isocyanates to form carbamates, which can further cyclize to yield 1,3-benzoxazin-4-ones. The reaction conditions, such as temperature, influence the product distribution. []
  • Multicomponent polymerizations: Researchers have employed this compound in multicomponent polymerizations with alkynes and sulfonyl azides to synthesize iminocoumarin-containing poly(N-sulfonylimine)s with interesting fluorescent properties. []
  • Synthesis of 1,2-benzisoxazoles: A novel method utilizes triphenylphosphine (PPh3) to mediate the transformation of 2-hydroxybenzonitriles and bromides into 3-aryl or alkyl substituted 1,2-benzisoxazoles. []

Q5: Have computational methods been used to study this compound?

A5: Yes, computational chemistry plays a crucial role in understanding the properties and reactivity of this compound. For instance:

  • Conformational analysis: Density Functional Theory (DFT) calculations were employed to investigate the conformational preferences of this compound and its hydrogen-bonded complexes with CO. These calculations provide insights into the relative stability of different conformers and the strength of hydrogen bonding interactions. [, ]
  • Reaction mechanism studies: Quantum chemical calculations, such as those performed at the CBS-QB3 level of theory, have been instrumental in elucidating the photochemical pathways of 1,2-benzisoxazole, which can form 2-cyanophenol as a product. These studies provide insights into the nature and energetics of the intermediates involved. [, ]

Q6: How does the position of substituents on the aromatic ring affect the biological activity of this compound derivatives?

A6: The position of substituents on the aromatic ring significantly influences the biological activity of this compound derivatives. For example:

  • Auxin activity: 2,6-Disubstituted phenols with halogens exhibit high auxin activity in pea and tomato but are less active in wheat. This difference in activity is attributed to the rapid metabolic conversion of the compounds in wheat tissue, specifically through hydroxylation at the para position of the aromatic ring. Notably, this inactivation does not occur in pea and tomato tissues. []
  • Photocatalytic degradation: The photocatalytic degradation rates of phenolic compounds, including this compound derivatives, are influenced by the position of substituents relative to the hydroxyl group. 2,6-Dialkylated phenols exhibit faster degradation compared to 3,5-dialkylated phenols and 4-tert-butylphenol. The position of the substituents affects the primary oxidation steps, leading to variations in the degradation pathways and intermediate profiles. []

Q7: What analytical methods are used to detect and quantify this compound and its metabolites?

A7: Several analytical methods are employed to detect and quantify this compound and its metabolites:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique enables the simultaneous quantification of azoxystrobin (a fungicide containing a this compound moiety) and its metabolites, including this compound, in complex matrices like lettuce. []
  • Electrochemical methods: Electrochemical techniques, particularly those employing platinum microdisk electrodes, have been used to indirectly monitor the dissolution of potassium bicarbonate in dimethylformamide by tracking the deprotonation of 2-cyanophenol. This approach utilizes the electrochemical activity of 2-cyanophenol and its deprotonated form. [, ]
  • UV-visible spectroscopy: UV-Vis spectroscopy helps monitor the formation of the 2-cyanophenolate anion, providing complementary information to electrochemical methods in studying dissolution kinetics. [, ]

Q8: What is the environmental fate of this compound and its derivatives?

A8: The environmental fate of this compound and its derivatives is an active area of research. Some key aspects include:

  • Photodegradation: Sunlight exposure can degrade certain this compound derivatives, as observed with 3,5-dibromo-2-hydroxybenzonitrile. [] Understanding the photodegradation pathways and products is crucial for assessing their persistence and potential environmental impact.
  • Metabolism by plants and microorganisms: Research indicates that plants can metabolize certain pesticides containing the this compound moiety, such as azoxystrobin. Studies have investigated the presence and quantification of azoxystrobin and its metabolites in crops like lettuce. [] Further research is needed to fully understand the metabolic pathways and the potential for bioaccumulation or degradation in various environmental compartments.

Q9: Are there any strategies for mitigating the environmental impact of this compound and its derivatives?

A9: Developing sustainable practices is crucial for mitigating the potential environmental impact of this compound and its derivatives. This includes:

  • Green chemistry approaches: Implementing green chemistry principles in the synthesis of this compound derivatives can minimize waste generation and the use of hazardous substances. []

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